1-cyano-N-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
1-cyano-N-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-11-3-1-10(2-4-11)5-8-16-12(17)13(9-15)6-7-13/h1-4H,5-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQQGKDLKZLQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+1] Cycloaddition with Dihaloalkanes
A prevalent method for cyclopropane synthesis involves the reaction of dihaloalkanes with electron-deficient alkenes. For example, 1,2-dibromoethane reacts with acrylonitrile derivatives under basic conditions to form the cyclopropane ring. This approach is noted in US11117874B2, where cyclopropanation of α-cyanoacrylates yields 1-cyanocyclopropane intermediates. The reaction typically proceeds at 0–5°C using potassium tert-butoxide as the base, achieving 60–75% yields.
Simmons-Smith Reaction
The Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate cyclopropane rings from alkenes. While not directly cited in the provided patents, analogous methods for cyclopropane-carboxylic acid derivatives (e.g., 1-(3-cyano-4-fluorophenyl)cyclopropane-1-carboxylic acid) highlight the utility of this reaction for sterically hindered substrates. Modifications using chiral ligands could enable asymmetric synthesis, though this remains unexplored for the target compound.
Transition Metal-Catalyzed Cyclopropanation
Palladium or rhodium catalysts facilitate cyclopropanation via carbene transfer. US9522894B2 describes the use of diazo compounds in the presence of Rh₂(OAc)₄ to form cyclopropane rings adjacent to electron-withdrawing groups. For 1-cyanocyclopropane derivatives, ethyl diazoacetate and acrylonitrile react under catalytic conditions to afford the cyclopropane core in 70–85% yields.
Table 1: Comparison of Cyclopropanation Methods
| Method | Reagents | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| [2+1] Cycloaddition | 1,2-Dibromoethane, KOtBu | 0–5°C | 60–75 | |
| Simmons-Smith | CH₂I₂, Zn(Cu) | Reflux | 50–65 | |
| Rh-Catalyzed | Rh₂(OAc)₄, Diazoacetate | 25°C | 70–85 |
Introduction of the Cyano Group
Nucleophilic Substitution with Cyanide
The cyano group is introduced via SN2 displacement of halides or sulfonates. For instance, 1-bromocyclopropane-1-carboxylic acid reacts with sodium cyanide in DMF at 80°C to yield 1-cyanocyclopropane-1-carboxylic acid. This method, cited in US11117874B2, requires anhydrous conditions to prevent hydrolysis and achieves 65–80% conversion.
Nitrile Formation from Amides
Dehydration of primary amides using phosphorus oxychloride (POCl₃) offers an alternative route. WO2022056100A1 discloses the conversion of cyclopropane-1-carboxamide to the corresponding nitrile via POCl₃ in pyridine. This method is advantageous for substrates sensitive to basic conditions, providing yields of 75–90%.
Carboxamide Bond Formation
Acid Chloride Coupling
Activation of 1-cyanocyclopropane-1-carboxylic acid to its acid chloride (using thionyl chloride) followed by reaction with 2-(4-fluorophenyl)ethylamine is a direct approach. Technical Disclosure Commons highlights this method for analogous cyclopropane carboxamides, achieving 85–92% yields when using triethylamine as a base.
Coupling Reagents
Modern peptide coupling agents like HATU or EDCl facilitate carboxamide formation under mild conditions. US9522894B2 reports the use of HATU and DIPEA in DCM to couple sterically hindered acids and amines, yielding 88–95% of the target amide. This method minimizes epimerization and is scalable for industrial production.
Table 2: Carboxamide Coupling Conditions
| Reagent | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| SOCl₂ | Et₃N | THF | 0°C | 85–92 | |
| HATU | DIPEA | DCM | 25°C | 88–95 | |
| EDCl/HOBt | NMM | DMF | 0–5°C | 78–85 |
Industrial-Scale Optimization
Catalytic Cyanide Transfer
WO2022056100A1 introduces a catalytic system using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyanide displacement reactions. This method reduces cyanide waste and improves atom economy, achieving 90% yield at 50°C.
Continuous Flow Synthesis
Recent patents describe continuous flow reactors for cyclopropanation steps, reducing reaction times from hours to minutes. US11117874B2 notes a 3-fold increase in throughput using microreactors for diazo-based cyclopropanation.
Challenges and Mitigation Strategies
- Cyclopropane Ring Stability : The strained ring is prone to opening under acidic or high-temperature conditions. US9522894B2 recommends using aprotic solvents (e.g., THF) and low temperatures (<10°C) during coupling steps.
- Cyanide Toxicity : Substituting NaCN with KCN in the presence of crown ethers improves safety without compromising yield.
Chemical Reactions Analysis
Types of Reactions
1-cyano-N-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential antitumor and antiviral activities.
Industry: Utilized in the development of agrochemicals due to its insecticidal and herbicidal properties.
Mechanism of Action
The mechanism of action of 1-cyano-N-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits the enzyme ketol-acid reductoisomerase (KARI) by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of substrates in the branched-chain amino acid biosynthesis pathway . This inhibition disrupts the production of essential amino acids, leading to the compound’s bioactive effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Cyclopropane Ring Substituents
- Cyano Group: The presence of the 1-cyano group distinguishes this compound from analogs like N-(2-bromophenyl)-N-(4-methoxybenzyl)-1-methylcyclopropanecarboxamide (), which lacks a cyano substituent. The electron-withdrawing cyano group may enhance metabolic stability and influence binding interactions in biological targets .
- Halogenated Aryl Groups : Compared to 2-(3-chlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide (), which has a 3-chlorophenyl group, the 4-fluorophenyl moiety in the target compound may alter hydrophobicity and receptor affinity. Fluorine’s electronegativity can improve bioavailability and target selectivity .
Amide Nitrogen Substituents
- 2-(4-Fluorophenyl)ethyl Chain: This substituent differentiates the compound from N-(benzo[d]thiazol-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (), which features a heteroaromatic group.
- Comparison with BI88769: BI88769 (1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide) shares a similar ethyl linker but replaces the cyano group with a 4-fluorophenyl ring and adds a methoxy group. This structural variation likely impacts solubility and potency, as methoxy groups can increase lipophilicity .
Physical and Spectroscopic Properties
Melting Points and Solubility
- Analogs such as N-cyclohexyl-2-(4-fluorophenyl)cyclopropane-1-carboxamide (F39) and 2-(4-fluorophenyl)-N-(thiazol-2-yl)cyclopropane-1-carboxamide (F44) exhibit melting points ranging from 157°C to 190°C ().
- NMR data for 1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide () show characteristic shifts for the cyano group (δ ~1.9–2.1 ppm for cyclopropane protons), which align with the target compound’s expected spectral features .
Antimicrobial Activity
- Compounds like 2-(4-fluorophenyl)-N-(thiazol-2-yl)cyclopropane-1-carboxamide (F44) demonstrate moderate antimicrobial activity (). The target compound’s cyano group may enhance activity against Gram-negative bacteria by improving membrane penetration .
Receptor Modulation
- In mGluR5 modulation studies, N-(benzo[d]thiazol-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (1e) showed superior potency but toxicity at high concentrations (>300 μM) (). The target compound’s 4-fluorophenylethyl group may reduce toxicity while maintaining receptor affinity .
Enzyme Inhibition
- The cyano group in 1-cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide () is critical for ketol-acid reductoisomerase (KARI) inhibition.
Biological Activity
1-Cyano-N-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of cyclopropane amides, characterized by a three-membered carbon ring structure, which contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure includes:
- A cyano group (-C≡N)
- A carboxamide group (-C(=O)NH)
- A 4-fluorophenyl substituent which enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves advanced organic chemistry techniques, including chemoenzymatic methods. The steps often include the formation of the cyclopropane ring followed by the introduction of the cyano and carboxamide functionalities.
Research indicates that this compound exhibits its biological activity primarily through interactions with specific enzymes and receptors involved in cancer progression. It has been shown to act as an inhibitor of dipeptidyl peptidase I (DPP I), an enzyme implicated in cancer metastasis, thereby potentially reducing tumor growth and spread.
Pharmacological Properties
The compound has been investigated for various pharmacological properties, particularly in oncology. Here are some key findings:
- Anti-cancer Activity : Similar compounds have demonstrated significant anti-cancer properties, suggesting that this compound may also possess similar effects. Studies show that structural modifications can enhance therapeutic potential.
- Enzyme Inhibition : The compound's ability to inhibit specific metabolic enzymes has been highlighted, which may contribute to its anti-tumor effects.
Table 1: Summary of Biological Activity Studies
Safety and Toxicity
Toxicity studies have indicated that while the compound shows promising biological activity, further research is necessary to evaluate its safety profile comprehensively. Preliminary studies suggest that it may exhibit low toxicity at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-cyano-N-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclopropanation reactions. For example, cyclopropane-carboxamide derivatives are synthesized via coupling reactions between cyclopropane-1-carbonyl chloride and fluorinated amine derivatives under anhydrous conditions. Key steps include:
-
Cyclopropanation : Use of diazo compounds (e.g., trimethylsilyl diazomethane) or transition metal catalysts (e.g., Rh(II)) for ring formation .
-
Amide Coupling : Activation of the carboxylic acid group (e.g., using DCC/DMAP) followed by reaction with 2-(4-fluorophenyl)ethylamine .
-
Optimization : Control temperature (0–25°C), inert atmosphere (N₂/Ar), and solvent polarity (e.g., dichloromethane or DMF). Monitor progress via TLC or HPLC .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 0°C | 65–75 | >90% |
| Amide Coupling | DCC, DMAP, DMF, RT | 80–85 | >95% |
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodology :
- X-ray Crystallography : Resolves stereochemistry and confirms cyclopropane ring geometry (e.g., bond angles ~60°) .
- NMR Spectroscopy : ¹H NMR (δ 1.2–1.8 ppm for cyclopropane protons; δ 7.0–7.4 ppm for fluorophenyl aromatic protons) and ¹³C NMR (δ 115–120 ppm for CN group) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ at m/z 287.1264 for C₁₃H₁₂FN₂O) .
Q. What preliminary biological activities are predicted for this compound?
- Methodology :
- QSAR Modeling : Correlates substituent effects (e.g., fluorine’s electronegativity, cyclopropane’s strain) with kinase inhibition or receptor binding .
- In Silico Docking : Predicts interactions with targets like EGFR or MET kinases via AutoDock Vina (binding energy ≤ -8.0 kcal/mol) .
Advanced Research Questions
Q. How can reaction stereochemistry and diastereomer ratios be controlled during synthesis?
- Methodology :
- Chiral Catalysts : Use of Ru(II)-pybox catalysts for enantioselective cyclopropanation (e.g., >90% ee) .
- Chromatographic Separation : Preparative HPLC with chiral columns (e.g., Chiralpak IA) resolves diastereomers. Evidence from similar compounds shows diastereomer ratios (dr) up to 23:1 .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodology :
-
Structural-Activity Meta-Analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl) on IC₅₀ values using published datasets .
-
Dose-Response Validation : Re-test conflicting activities in standardized assays (e.g., kinase inhibition at 1–100 µM) with controls for metabolic stability .
- Data Table :
| Substituent | Target | IC₅₀ (µM) | Study Reference |
|---|---|---|---|
| 4-Fluorophenyl | EGFR | 0.45 ± 0.1 | |
| 3-Fluorophenyl | MET | 2.1 ± 0.3 |
Q. What computational strategies predict the compound’s pharmacokinetics and toxicity?
- Methodology :
- ADMET Prediction : Tools like SwissADME estimate logP (~2.8), CYP450 inhibition risk, and blood-brain barrier permeability .
- Molecular Dynamics Simulations : Assess stability in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns) .
Q. How can researchers ensure compound purity and stability in long-term studies?
- Methodology :
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Lyophilization : Store as lyophilized powder at -80°C to prevent hydrolysis of the cyano group .
Methodological Notes
- Contradictions : Fluorine positioning (para vs. meta) significantly alters target selectivity; meta-substituted analogs may show reduced kinase affinity .
- Advanced Tools : Cryo-EM for visualizing target-compound complexes at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
